ent-Estradiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3736-22-9 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8S,9R,13R,14R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1 |
InChI Key |
VOXZDWNPVJITMN-QXDIGNSFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Synthesis and Derivatization of Ent Estradiol
Methodologies for Enantioselective Total Synthesis of ent-Estradiol
The creation of a specific enantiomer like this compound, which has multiple chiral centers, requires precise control over the stereochemistry of the reaction sequence. This is the domain of enantioselective synthesis.
Multi-Step Synthetic Routes
The process involves a sequence of reactions that meticulously build the A, B, C, and D rings of the steroid. A crucial step often involves an annulation reaction to form the polycyclic system. For instance, a key intermediate can be formed and then cyclized to create the core structure. The final steps typically involve functional group manipulations to install the hydroxyl groups at the C3 and C17 positions, characteristic of estradiol (B170435). For example, a methoxy (B1213986) group on the A-ring can be cleaved using a reagent like diisobutylaluminium hydride (DIBALH) to reveal the phenolic hydroxyl group. nih.gov
Table 1: Example of a Multi-Step Synthetic Route for this compound
| Step | Starting Material | Key Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | m-Methoxyphenylethanol | p-Toluenesulfonyl chloride, Pyridine | Toluene-4-sulfonic acid 2-(3-methoxyphenyl)ethyl ester | Activation of the hydroxyl group for subsequent reactions. nih.gov |
| 2 | (R)-(+)-2-Ethyl-2-methyl-1,3-cyclopentanedione | Toluene-4-sulfonic acid 2-(3-methoxyphenyl)ethyl ester, NaH | (R)-2-ethyl-2-[2-(3-methoxyphenyl)ethyl]-3-methylcyclopentane-1,3-dione | Formation of a key intermediate by alkylation. |
| 3 | Previous product | Polyphosphoric acid | (8α,9β,13α,14β)-3-Methoxy-14-methyl-1,3,5(10)-trien-16-one | Cyclization to form the steroid skeleton. |
| 4 | Previous product | H2, Pd/C | (8α,9β,13α,14β)-3-Methoxy-1,3,5(10)-trien-17-one | Reduction of a double bond in the D-ring. |
| 5 | Previous product | NaBH4 | (8α,9β,13α,14β,17α)-3-Methoxyestra-1,3,5(10)-trien-17-ol | Reduction of the C17 ketone to the desired alcohol. nih.gov |
Alternative Synthetic Pathways and Precursors
While multi-step total syntheses from simple precursors are common, alternative strategies have also been explored. One such pathway involves the aromatization of an existing steroid precursor. For example, ent-17β-estradiol can be obtained from the aromatization of ent-19-nortestosterone. nih.govnih.gov This approach leverages a pre-existing, stereochemically defined steroid skeleton and modifies it to introduce the phenolic A-ring characteristic of estradiol.
Another distinct enantioselective synthesis of an ent-estrogen, specifically ent-estrone, utilized (+)-3-bromocamphor as a chiral starting material. nih.govnih.gov This method, developed by Hutchinson and Money, employs a different precursor from the typical acyclic or monocyclic starting materials, demonstrating the versatility of chiral pool synthesis in accessing these complex molecules. nih.govnih.gov
Synthesis of this compound Analogues
The synthesis of analogues of this compound is crucial for probing its biological activity and for developing new research tools. These modifications can involve altering the core steroid skeleton or attaching new functional groups.
Modifications to the Steroid Skeleton
The structure of this compound can be systematically modified at various positions to study how these changes affect its properties.
C-ring Unsaturation: Introducing additional double bonds into the C-ring can alter the shape and electronic properties of the molecule. For instance, analogues of ent-17β-estradiol with unsaturation at the Δ9(11) and Δ8 positions have been synthesized. nih.gov These modifications can influence how the molecule interacts with biological targets.
C17 Substituents: The C17 position is a common site for modification. The stereochemistry of the hydroxyl group can be inverted from the α-orientation (as in ent-17β-estradiol) to the β-orientation using methods like the Mitsunobu reaction. nih.gov Furthermore, the entire C17 substituent can be removed to generate the corresponding ent-steroid without the C17 hydroxyl group. nih.gov
2-Alkyl Substituents: The A-ring can also be modified by adding alkyl groups. For example, 2-alkyl substituents have been introduced onto the this compound scaffold. nih.govresearchgate.netnih.gov These bulky groups can significantly alter the binding of the molecule to its biological partners.
Table 2: Examples of this compound Analogues with Modified Skeletons
| Modification Type | Position(s) | Example of Modification | Synthetic Method | Reference |
|---|---|---|---|---|
| C-Ring Unsaturation | Δ9(11) | Introduction of a double bond between C9 and C11 | Elimination reaction from a suitable precursor | nih.gov |
| C-Ring Unsaturation | Δ8 | Introduction of a double bond between C8 and C9 | Isomerization of a Δ9(11) intermediate | nih.gov |
| C17 Substituent | C17 | Inversion of the C17-α-OH to a C17-β-OH group | Mitsunobu reaction followed by hydrolysis | nih.gov |
| C17 Substituent | C17 | Removal of the C17-OH group | Conversion to a C17-iodo intermediate followed by reduction | nih.gov |
Design of Functionalized Derivatives for Research Applications
The design and synthesis of functionalized derivatives of this compound are essential for creating tools to study its biological roles. This involves attaching specific chemical moieties to the steroid scaffold that can be used for detection or interaction studies.
The design process typically involves identifying a position on the this compound molecule where a functional group can be attached without significantly disrupting its interaction with its biological target. A linker or tether may be used to connect the steroid to the functional group. The choice of the functional group depends on the intended application.
Fluorescent Probes: Fluorescent derivatives are designed for use in fluorescence polarization assays and cellular imaging. nih.gov The synthesis of such probes involves coupling a fluorophore, such as a dansyl or 7-nitrobenzo[c] nih.govresearchgate.netnih.govoxadiazol-4-yl (NBD) group, to the estradiol scaffold. nih.gov A convergent synthesis approach, often utilizing "click chemistry" like the copper(I)-assisted alkyne-azide cycloaddition, is an efficient way to connect the steroidal component and the fluorescent tag. nih.gov
Radiolabeled Ligands: For in vivo imaging techniques like Positron Emission Tomography (PET), derivatives containing a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), are synthesized. nih.gov The design involves creating a precursor molecule that can be readily radiolabeled in the final step of the synthesis. nih.gov These radiolabeled ligands allow for the non-invasive imaging and quantification of their biological targets in living subjects. nih.gov
Affinity Labeling Reagents: To identify and study the proteins that bind to this compound, affinity labeling reagents can be synthesized. These derivatives contain a reactive group that can form a covalent bond with the target protein. This allows for the isolation and identification of the protein. Examples of such reactive groups include chloromethyl or azido (B1232118) groups. uq.edu.au
Molecular and Cellular Mechanisms of Ent Estradiol Action
Ligand-Receptor Interactions and Selectivity
The biological effects of steroid hormones are initiated by their binding to specific receptor proteins. The stereochemistry of a ligand is paramount in determining the affinity and nature of this interaction.
ent-Estradiol exhibits a significantly lower binding affinity for the classical nuclear estrogen receptors, ERα and ERβ, compared to its naturally occurring counterpart, 17β-Estradiol. Research indicates that this compound has a poor affinity for these receptors. nih.govnih.gov Some studies have reported that it does not bind to either ERα or ERβ in a significant manner. physiology.org This dramatic difference in binding underscores the high degree of stereoselectivity of the estrogen receptors.
The relative binding affinity (RBA), which measures a ligand's ability to displace 17β-Estradiol from the receptor, quantitatively demonstrates this disparity. While 17β-Estradiol's RBA is set at 100% by definition, the RBA for this compound is substantially lower, indicating a much weaker interaction.
| Compound | Receptor | Relative Binding Affinity (RBA, %) |
|---|---|---|
| 17β-Estradiol | ERα | 100 |
| This compound | ERα | 1.31–12.34 wikipedia.orgwikiwand.comwikiwand.com |
| 17β-Estradiol | ERβ | 100 |
| This compound | ERβ | 9.44–80.07 wikipedia.orgwikiwand.comwikiwand.com |
This interactive table summarizes the relative binding affinities of Estradiol (B170435) and its enantiomer for Estrogen Receptors α and β.
In addition to the nuclear ERs, some rapid estrogenic effects are mediated by the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govnih.gov This receptor is typically located in the cell membrane and endoplasmic reticulum and its activation can trigger rapid, non-genomic signaling cascades. researchgate.netfrontiersin.org While 17β-Estradiol is known to bind to GPER and initiate these pathways, the interaction between this compound and GPER is not well-characterized in the scientific literature.
The ability of a receptor to differentiate between enantiomers—molecules that are non-superimposable mirror images—is a fundamental principle of pharmacology. The estrogen receptor provides a clear example of this enantioselectivity. nih.gov Despite the structural flexibility of the ER's ligand-binding pocket, which allows it to accommodate a wide variety of ligand shapes, it sharply discriminates between stereoisomers. nih.gov
The vast difference in binding affinities between 17β-Estradiol and this compound is direct evidence of this discrimination. nih.gov 17β-Estradiol and this compound are true enantiomers, meaning the spatial orientation of every chiral center in the molecule is inverted. nih.gov This complete inversion of stereochemistry prevents this compound from achieving the precise orientation required for a high-affinity interaction with the amino acid residues lining the receptor's binding pocket. Studies with enantiomers of other estrogenic compounds, such as indenestrol (B48675) A, have similarly shown that ERα and ERβ exhibit stereoselective binding and subsequent gene activation. nih.gov
The high-affinity binding of 17β-Estradiol to its receptors is dictated by specific stereochemical features that facilitate a network of interactions within the ligand-binding domain. The key elements of this "estradiol pharmacophore" include:
The Phenolic A-Ring: The hydroxyl group at the C3 position of the aromatic A-ring is a critical hydrogen bond donor. uthscsa.edu
The 17β-Hydroxyl Group: The hydroxyl group at the C17 position on the D-ring, which projects in the beta orientation (above the plane of the steroid), acts as a crucial hydrogen bond acceptor. uthscsa.edu
Molecular Mechanisms of Action Independent of Classical Estrogen Receptors
Antioxidant Properties and Oxidative Stress Modulation
This compound possesses significant antioxidant properties that are independent of its interaction with classical estrogen receptors. ynu.edu.cn This antioxidant activity is primarily attributed to the phenolic A-ring of its steroid structure. researchgate.net The hydroxyl group on this ring can donate a hydrogen atom to neutralize free radicals, thereby terminating lipid peroxidation chain reactions and protecting cell membranes from oxidative damage. researchgate.net
Estradiol has been shown to inhibit the oxidative modification of low-density lipoproteins (LDL), a key process in the development of atherosclerosis. researchgate.net Furthermore, it can stimulate the activity of cellular antioxidant enzymes, although the data on this mechanism are more varied. researchgate.netendocrine-abstracts.org Studies have demonstrated that estradiol can protect against oxidative damage in various tissues. For example, estradiol treatment has been shown to increase antioxidant defenses and decrease oxidative stress in the liver of aged female rats. endocrine-abstracts.org
The neuroprotective effects of estrogens are also, in part, due to their ability to counteract oxidative stress. nih.gov In the context of neurodegenerative diseases, where oxidative stress is a major contributor to neuronal damage, the antioxidant properties of this compound are of particular interest. However, in a highly oxidative environment, estradiol can be metabolized to catecholestrogens, which can undergo redox cycling and produce reactive oxygen species, potentially offsetting its antioxidant benefits. nih.gov
Preservation of Intracellular Calcium Homeostasis
This compound plays a crucial role in maintaining intracellular calcium homeostasis, a process vital for normal cellular function and survival. pacific.edu Dysregulation of calcium levels can lead to cellular dysfunction and apoptosis. Estradiol has been shown to modulate agonist-evoked increases in intracellular calcium concentration ([Ca²⁺]i). pacific.edunih.govnih.gov
In human endothelial cells, chronic treatment with 17β-estradiol was found to enhance agonist-evoked [Ca²⁺]i increases, which was attributed to both higher calcium release from the endoplasmic reticulum and increased calcium influx. nih.gov This effect was dependent on the estrogen receptor alpha (ERα), as it was attenuated by an ER inhibitor and absent in ERα-knockdown cells. pacific.edunih.gov The modulation of calcium homeostasis by estradiol is closely linked to its effects on nitric oxide synthase (eNOS) activity, as the calcium/calmodulin complex is a key activator of eNOS. pacific.edunih.gov
While some studies point to a receptor-mediated genomic action in the long-term regulation of calcium homeostasis, pacific.edunih.gov other evidence suggests that estradiol can also have more rapid, non-genomic effects on calcium signaling. frontiersin.org The ability of this compound to preserve calcium homeostasis is a critical aspect of its cytoprotective effects.
Effects on Mitochondrial Function and Membrane Potential
This compound exerts significant effects on mitochondrial function, which is central to cellular energy production, metabolism, and apoptosis. frontiersin.orgfactsaboutfertility.org Estrogens can modulate various aspects of mitochondrial activity, including ATP production, reactive oxygen species (ROS) generation, and the maintenance of the mitochondrial membrane potential (Δψm). frontiersin.orgnih.gov
A key protective mechanism of estradiol is its ability to prevent the collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis. nih.gov By stabilizing the Δψm, estradiol can inhibit the release of pro-apoptotic factors like cytochrome c from the mitochondria. researchgate.net This effect has been observed to be a direct action on the organelle. researchgate.net
Furthermore, estradiol can influence mitochondrial biogenesis by stimulating the expression of nuclear and mitochondrial genes encoding mitochondrial proteins. frontiersin.orgnih.gov This can lead to an increase in the number and functional capacity of mitochondria. The presence of estrogen receptors within the mitochondria suggests a direct role for estradiol in regulating mitochondrial gene expression and function. nih.gov The beneficial effects of estradiol on mitochondrial function are thought to contribute significantly to its neuroprotective and cardioprotective properties. factsaboutfertility.org
Research Findings on the Immunomodulatory Effects of this compound Remain Largely Undefined
While the hormonal effects of 17β-estradiol on the immune and inflammatory systems have been extensively documented, a comprehensive understanding of the specific actions of its synthetic enantiomer, this compound, in this domain is not well-established in the current scientific literature. An enantiomer is a mirror-image version of a molecule, and while it shares the same chemical formula, its three-dimensional structure can lead to significantly different biological activities.
Current research on this compound has primarily focused on its potential as a neuroprotective agent, a property it shares with its natural counterpart, 17β-estradiol. Studies have shown that both molecules can protect neuronal cells from oxidative damage. nih.gov This neuroprotective effect is thought to stem from their identical physicochemical properties as phenolic compounds, which allows them to act as antioxidants. nih.govnih.gov Research in cell culture models of oxidative damage and in vivo stroke models has indicated that ent-17β-estradiol and 17β-estradiol can be equally effective in a neuroprotective capacity. nih.gov
Significantly, the mechanisms underlying the actions of this compound appear to be distinct from those of 17β-estradiol. This compound exhibits poor affinity for the classical nuclear estrogen receptors (ERα and ERβ) that mediate many of the hormonal and immunomodulatory effects of the natural hormone. nih.gov In fact, it has been shown to antagonize the uterine growth typically stimulated by 17β-estradiol, highlighting its lack of typical feminizing hormonal activity. nih.govnih.gov This suggests that its biological effects, including the observed neuroprotection, are not mediated through the traditional estrogen receptor pathways.
Despite the investigation into its neuroprotective qualities, there is a notable absence of detailed research findings, data, or interactive data tables in published literature specifically detailing the modulation of immune and inflammatory responses by this compound. Therefore, a thorough and scientifically accurate account of its effects on immune cells, cytokine production, and inflammatory signaling pathways cannot be provided at this time.
Comparative Pharmacological and Biological Studies of Ent Estradiol
Comparative Analysis with 17β-Estradiol (E2)
ent-Estradiol and 17β-estradiol are enantiomers, meaning every chiral center in their steroid structure is inverted relative to one another. This mirror-image relationship results in identical physical and chemical properties in an achiral environment, such as antioxidant potential. However, their interactions with chiral biological systems, like hormone receptors, differ significantly.
The most profound difference between this compound and 17β-estradiol lies in their estrogenic activity. 17β-estradiol is the most potent endogenous estrogen, exerting its effects by binding to and activating nuclear estrogen receptors (ERα and ERβ), thereby regulating gene transcription. This interaction is responsible for the development and maintenance of female reproductive tissues and secondary sexual characteristics.
In stark contrast, this compound is essentially devoid of these feminizing hormonal actions. nih.gov Its inverted three-dimensional structure prevents it from effectively binding to the ligand-binding domain of classical nuclear estrogen receptors. nih.gov Consequently, it does not elicit the uterotropic and other estrogenic responses associated with 17β-estradiol. nih.gov
Despite this lack of hormonal activity, a key similarity emerges in their non-genomic, receptor-independent actions. Both molecules possess a phenolic A-ring, which can donate a hydrogen atom to neutralize free radicals. This chemical property makes both 17β-estradiol and its enantiomer potent antioxidants. nih.gov This shared antioxidant capability forms the basis for their comparable neuroprotective effects, which are independent of classical estrogen receptor activation. nih.govnih.gov
Table 1: Comparison of Biological Activities: this compound vs. 17β-Estradiol
| Feature | This compound | 17β-Estradiol (E2) |
| Estrogenic Activity | Lacks feminizing actions nih.gov | Potent estrogenic effects |
| Binding to ERα/ERβ | Poor affinity nih.gov | High affinity |
| Antioxidant Potential | Potent, due to phenolic A-ring nih.gov | Potent, due to phenolic A-ring nih.gov |
| Primary Mechanism | Receptor-independent (antioxidant) nih.gov | Receptor-dependent (genomic) and independent |
The divergence between the hormonal and neuroprotective activities of these enantiomers is a significant area of research. Studies have demonstrated that this compound exhibits neuroprotective effects that are equal in potency to those of 17β-estradiol. nih.gov This equivalence has been observed in various experimental models of neuronal injury.
In in vitro models, both compounds have been shown to protect neuronal cells from a range of insults, including glutamate-induced excitotoxicity and oxidative stress. researchgate.net For instance, in cultured primary cortical neurons, ent-17β-estradiol was as effective as 17β-estradiol in protecting against glutamate-induced cell death. researchgate.net
This efficacy extends to in vivo models. In an animal model of stroke, ent-17β-estradiol was found to be as effective as 17β-estradiol in reducing infarct volume. nih.gov The critical finding from these studies is that the neuroprotective action is not dependent on the absolute configuration of the steroid, underscoring a mechanism independent of the classical estrogen receptor pathway. nih.gov This suggests that this compound could offer therapeutic neuroprotection without the associated hormonal side effects, such as feminization or the stimulation of estrogen-dependent cancers. nih.gov
The neuroprotective effects of both this compound and 17β-estradiol are rooted in their ability to modulate fundamental cellular processes, particularly those related to oxidative stress and cell survival. Their identical antioxidant capacity allows them to exert comparable effects on these pathways. nih.gov
A primary mechanism of neuronal damage in many neurodegenerative conditions and ischemic events is lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage and death. Both enantiomers can effectively terminate lipid peroxidation chain reactions. researchgate.net By intercalating into cellular membranes, they can scavenge free radicals, thereby preserving membrane integrity and protecting crucial organelles like mitochondria. researchgate.net The preservation of mitochondrial function is critical for preventing the initiation of both apoptotic (programmed cell death) and necrotic cell death pathways. researchgate.net
Consequently, both compounds promote cell survival in the face of oxidative insults. By mitigating oxidative stress, they help maintain cellular redox homeostasis and prevent the downstream signaling cascades that lead to apoptosis. nih.gov Studies have shown that physiological concentrations of 17β-estradiol can protect against oxidative stress-induced cell death, and due to their identical antioxidant properties, this compound is expected to perform similarly in this regard. nih.govmdpi.com
Table 2: Comparative Cellular Effects: this compound vs. 17β-Estradiol
| Cellular Process | This compound | 17β-Estradiol (E2) |
| Cell Survival | Promotes neuronal survival against oxidative stress nih.govresearchgate.net | Promotes neuronal survival against oxidative stress nih.govnih.gov |
| Lipid Peroxidation | Inhibits; acts as a free-radical scavenger researchgate.net | Inhibits; acts as a free-radical scavenger mdpi.com |
| Mitochondrial Integrity | Preserves function by preventing membrane damage researchgate.net | Preserves function by preventing membrane damage nih.gov |
Comparative Analysis with Other Estrogen Stereoisomers and Analogues
To fully understand the unique properties of this compound, it is useful to compare it not only to its enantiomer but also to other stereoisomers like 17α-estradiol and to analyze its structure-activity relationship.
17α-estradiol is a diastereomer of 17β-estradiol, differing only in the stereochemistry at the C17 position of the steroid nucleus. Like this compound, 17α-estradiol is considered a non-feminizing estrogen because it has a much weaker binding affinity for classical estrogen receptors—approximately 100-fold lower than 17β-estradiol. researchgate.net
Despite its low hormonal potency, 17α-estradiol is a potent neuroprotective agent, with an efficacy comparable to that of 17β-estradiol in many preclinical models. nih.govresearchgate.net In this respect, it is very similar to this compound. Both 17α-estradiol and this compound provide neuroprotection against insults like glutamate (B1630785) excitotoxicity and oxidative stress, largely independent of ERα and ERβ. nih.govresearchgate.net For example, studies in cultured cortical neurons demonstrated that both ent-17β-estradiol and 17α-estradiol can protect against neuronal death induced by oxidative stress. researchgate.net Their shared ability to exert potent neuroprotection without significant estrogenic activity makes them both attractive candidates for therapeutic development in neurodegenerative diseases. researchgate.netresearchgate.net
Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular requirements for the non-estrogenic, neuroprotective effects of estradiol (B170435) and its analogues. These studies consistently highlight the indispensable role of the phenolic A-ring. nih.gov
The antioxidant activity, which is central to the neuroprotective mechanism of these compounds, is a direct function of this phenolic group. nih.gov Methylation or removal of the C3-hydroxyl group on the A-ring abolishes the neuroprotective action, confirming its importance. Because this compound possesses the same phenolic A-ring as 17β-estradiol, its antioxidant and free-radical scavenging capabilities are identical. nih.gov
The stereochemistry of the rest of the molecule (the B, C, and D rings) is critical for binding to the nuclear estrogen receptor and thus determines the estrogenic (genomic) activity. The complete inversion of all chiral centers in this compound is what prevents its effective binding to these receptors, thereby eliminating its feminizing effects. nih.gov SAR studies on various non-steroidal analogues have further confirmed that the steroid ring system itself is not strictly necessary for neuroprotection, as long as a suitably substituted phenolic ring is present. nih.gov This reinforces the concept that the neuroprotective and hormonal activities of estrogens are structurally and mechanistically separable, a principle perfectly exemplified by the biological profile of this compound.
Enantioselective Biological Responses
The study of steroid enantiomers, the non-superimposable mirror images of natural steroids, provides a unique and powerful tool for dissecting the mechanisms of steroid action. Because enantiomers possess identical physicochemical properties but differ in their three-dimensional arrangement, any difference in their biological effects can be attributed to specific, stereoselective interactions with biological macromolecules like receptors. nih.gov The naturally occurring form of estradiol is 17β-estradiol, while its synthetic mirror image is designated as this compound. nih.gov Comparative studies of these two molecules have been instrumental in distinguishing between biological responses that require a specific molecular fit and those that arise from more general physicochemical properties.
Differentiation of Enantiomer-Specific vs. Non-Specific Effects in Biological Systems
The fundamental principle guiding the use of enantiomers in biological research is that specific interactions with chiral protein targets, such as nuclear or membrane receptors, will be enantioselective, whereas effects dependent on general physicochemical properties will be non-enantioselective. nih.gov Receptors have structurally well-defined binding pockets that can discriminate between the different shapes of enantiomers, leading to a significant difference in binding affinity and subsequent biological response. nih.gov Conversely, processes like the perturbation of lipid membranes or antioxidant activity, which depend on properties like lipophilicity or the presence of a phenolic ring, are not expected to distinguish between enantiomers. nih.gov
Research has demonstrated this principle clearly in the context of estradiol. The classical genomic effects of estradiol, mediated by nuclear estrogen receptors (ERα and ERβ), are highly enantioselective. This compound exhibits a significantly lower binding affinity for these receptors compared to the natural 17β-estradiol. nih.govresearchgate.net This weak interaction translates to a lack of the typical feminizing hormonal actions associated with natural estradiol, such as the stimulation of uterine growth; in fact, this compound can act as an antagonist to 17β-estradiol-induced uterine growth. nih.govnih.gov
In stark contrast, certain non-genomic effects of estradiol have been shown to be non-enantioselective. A prominent example is the neuroprotective effect observed for both 17β-estradiol and this compound. Both enantiomers are equally effective as neuroprotectants in models of oxidative stress and stroke. nih.gov This equal efficacy strongly suggests that the neuroprotective mechanism is not mediated by the classical estrogen receptors. Instead, it is attributed to the antioxidant properties of the phenolic A-ring, a chemical feature identical in both enantiomers, which allows them to act as free-radical scavengers. nih.govnih.gov
| Biological Effect | 17β-Estradiol (Natural) | This compound (Unnatural) | Nature of Effect | Proposed Mechanism |
|---|---|---|---|---|
| Binding to Nuclear Estrogen Receptors (ERα/ERβ) | High Affinity | Poor Affinity | Enantioselective | Specific, chiral interaction with receptor binding pocket |
| Uterine Growth (Uterotrophic Effect) | Stimulatory | Antagonistic | Enantioselective | ER-mediated genomic pathway |
| Neuroprotection (Antioxidant Activity) | Effective | Equally Effective | Non-enantioselective | Physicochemical property (phenolic free-radical scavenging) |
| Modulation of ERK Signaling Pathway (in neuroprotection) | Preserves phosphatase activity | Preserves phosphatase activity | Non-enantioselective | Mechanism independent of classical ER binding |
Implications for Mechanistic Elucidation in Steroid Biology
The use of this compound as a research tool has profound implications for understanding the complex and multifaceted actions of steroid hormones. By comparing the activities of the natural hormone and its enantiomer, researchers can effectively dissect which physiological responses are due to direct, high-affinity binding to a specific receptor and which are not.
Furthermore, enantioselectivity is also observed in the metabolic pathways of steroids. Studies on the glucuronidation of estradiol enantiomers by human UDP-glucuronosyltransferase (UGT) enzymes have shown significant differences. For instance, the pattern of UGTs that metabolize ent-17β-estradiol more closely resembles that for 17α-estradiol (an epimer of the natural hormone) than for 17β-estradiol itself, particularly for enzymes in the UGT2B subfamily. nih.gov This highlights that the enzymes responsible for steroid metabolism possess a high degree of stereospecificity, which has important implications for the pharmacokinetics and bioavailability of steroid analogues. nih.gov
| Process | Key Molecular Target/System | Observed Enantioselectivity | Mechanistic Implication |
|---|---|---|---|
| Hormonal Signaling (Genomic) | Nuclear Estrogen Receptors (ERα, ERβ) | High | Action is dependent on a specific, chiral ligand-receptor binding interaction. |
| Neuroprotection | General cellular environment (oxidative stress) | None | Action is dependent on a non-specific, physicochemical property (antioxidant capacity). |
| Metabolism (Glucuronidation) | UDP-glucuronosyltransferase (UGT) enzymes | High (enzyme-dependent) | Metabolic enzymes have stereospecific active sites that differentiate between enantiomers. |
Biochemical Transformations and Metabolism of Ent Estradiol
Glucuronidation Pathways of ent-Steroids
Glucuronidation is a major phase II metabolic pathway that involves the addition of a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. nih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov
The glucuronidation of ent-17β-estradiol is catalyzed by several human UGT enzymes, with notable contributions from the UGT1A and UGT2B subfamilies. nih.govnih.gov Research has shown that UGTs exhibit significant differences in their activity towards ent-steroids. nih.govnih.gov
Studies using recombinant human UGTs have identified that UGT1A10 and UGT2B7 are among the most active enzymes in the glucuronidation of ent-17β-estradiol. helsinki.fi UGT2A1 also demonstrates activity, although with a higher Km value, indicating lower affinity for the substrate compared to UGT1A10 and UGT2B7. nih.govnih.gov It is important to note that UGT1A10 and UGT2A1 are primarily extra-hepatic enzymes. nih.gov Given that the liver is a primary site of steroid metabolism, UGT2B7 is likely a major contributor to the in vivo glucuronidation of ent-17β-estradiol. nih.gov
The activity of various UGTs towards ent-17β-estradiol is summarized in the table below.
| UGT Isoform | Relative Activity in ent-17β-estradiol Glucuronidation | Primary Site of Glucuronidation |
| UGT1A1 | Moderate | 3-OH |
| UGT1A3 | Moderate | 3-OH |
| UGT1A4 | Moderate | 17-OH |
| UGT1A7 | Moderate | 3-OH |
| UGT1A8 | Moderate | 3-OH |
| UGT1A10 | High | 3-OH |
| UGT2A1 | High | 17-OH |
| UGT2B7 | High | 17-OH |
| UGT2B15 | Low | - |
| UGT2B17 | Low | - |
This table is based on findings from studies on recombinant human UGTs. nih.govnih.gov
The metabolism of steroids by UGTs is characterized by both regioselectivity and stereoselectivity. Regioselectivity refers to the preferential conjugation at a specific position on the steroid molecule, while stereoselectivity relates to the enzyme's preference for one stereoisomer over another.
In the case of ent-17β-estradiol, which has two potential sites for glucuronidation (the 3-hydroxyl and 17-hydroxyl groups), UGTs from the 1A and 2A subfamilies demonstrate a higher degree of regioselectivity than enantioselectivity. nih.govnih.gov For instance, UGT1A1, UGT1A3, UGT1A7, UGT1A8, and particularly UGT1A10, primarily target the 3-OH position. nih.govnih.gov In contrast, UGT1A4 shows a preference for the 17-OH position. nih.govnih.gov
The UGT2B subfamily, however, displays significant enantioselectivity. The pattern of glucuronidation of ent-17β-estradiol by UGT2B enzymes, especially UGT2B15 and UGT2B17, is more similar to that of epiestradiol (17α-estradiol) than the natural 17β-estradiol. nih.gov UGT2B7 is notable for its activity towards the 17-OH group of ent-17β-estradiol, leading to the formation of ent-17β-estradiol-17-glucuronide. nih.gov This suggests that the major glucuronide metabolite of ent-17β-estradiol found in human urine would likely be the 17-glucuronide. nih.gov
Other Potential Metabolic Pathways (e.g., hydroxylation, sulfatation)
Besides glucuronidation, ent-estradiol is expected to undergo other metabolic transformations common to steroid molecules, including hydroxylation and sulfation. nih.govpharmgkb.org
Hydroxylation is a key phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, occurring mainly in the liver. pharmgkb.orgwikipedia.org The major hydroxylation pathways for natural estradiol (B170435) involve the formation of 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. wikipedia.orgpharmgkb.org These reactions are catalyzed by various CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5. pharmgkb.org While specific studies on the hydroxylation of this compound are limited, it is plausible that it serves as a substrate for these enzymes, leading to the formation of ent-catechol estrogens. The resulting hydroxylated metabolites can be further metabolized by catechol-O-methyltransferase (COMT). pharmgkb.org
Impact of Metabolism on Biological Activity and Duration of Research Effects
Metabolism significantly influences the biological activity and duration of action of steroid compounds. oup.com The conjugation of this compound with glucuronic acid or sulfate (B86663) groups increases its water solubility, which in turn facilitates its excretion from the body, thereby limiting the duration of its effects. nih.govusda.gov These conjugated metabolites are generally considered biologically inactive. usda.gov
The balance between activating (e.g., hydroxylation) and inactivating (e.g., glucuronidation, sulfation) metabolic pathways is critical in determining the net biological effect of this compound in a research setting. researchgate.net The tissue-specific expression of different metabolic enzymes further adds to the complexity, potentially leading to varied effects in different target tissues. oup.comismni.org Understanding these metabolic pathways is essential for interpreting the results of studies involving this compound and for designing future research.
Investigative Applications of Ent Estradiol in Biological Research Models
In Vitro Cellular Models
The utility of ent-estradiol has been extensively demonstrated in a variety of in vitro cellular models, providing insights into its protective mechanisms at the cellular and molecular level.
Neuronal Cell Lines (e.g., human neuroblastoma SK-N-SH cells, hippocampal neurons)
In human neuroblastoma SK-N-SH cells, this compound has shown significant neuroprotective effects. nih.gov Studies have demonstrated that it can attenuate hydrogen peroxide (H2O2)-induced toxicity. nih.gov Specifically, at a concentration of 10 nM, this compound completely mitigated the toxic effects of H2O2 in this cell line. nih.gov This protective action is comparable to that of 17β-estradiol, suggesting that the underlying mechanism is not primarily mediated by classical estrogen receptors. nih.gov
Research on hippocampal neurons, specifically the HT-22 murine hippocampal cell line, further supports the neuroprotective capabilities of this compound. It was found to be as potent and efficacious as 17β-estradiol in reducing cell death induced by oxidative stress. nih.gov The consistent protective effects observed across different neuronal cell lines highlight the potential for non-receptor-mediated pathways in estrogen-based neuroprotection. nih.govbioscientifica.com
| Cell Line | Experimental Model | Key Finding with this compound | Citation |
|---|---|---|---|
| Human Neuroblastoma SK-N-SH cells | H₂O₂-induced toxicity | Completely attenuated toxicity at 10 nM concentration. | nih.gov |
| HT-22 Murine Hippocampal Neurons | Oxidative stress-induced cell death | As potent and efficacious as 17β-estradiol in attenuating cell death. | nih.gov |
Oxidative Stress Models (e.g., H2O2-induced toxicity, glutamate (B1630785) excitotoxicity)
The protective effects of this compound are prominently studied in models of oxidative stress, a key factor in neuronal damage. In models utilizing hydrogen peroxide (H₂O₂) to induce oxidative stress, this compound has consistently demonstrated a capacity to protect neuronal cells. nih.govoup.com For instance, in both HT-22 and SK-N-SH cell lines, this compound significantly mitigated H₂O₂-induced toxicity. nih.govoup.com This protection against oxidative assault is a critical area of investigation, as oxidative stress is implicated in a wide range of neurodegenerative conditions. mdpi.com
Furthermore, research has explored the role of estrogens in combating glutamate excitotoxicity, another major cause of neuronal cell death. nih.gov While direct studies on this compound in glutamate excitotoxicity models are less common, the broader context of estrogen neuroprotection suggests this is a promising area for future investigation. The ability of estrogens to protect against oxidative stress without relying on receptor-mediated pathways, as shown with this compound, points to direct antioxidant or membrane-stabilizing effects. mdpi.comarvojournals.org
Other Relevant Cell Culture Systems (e.g., HepG2 cells)
The investigative applications of estrogens and their analogues extend beyond neuronal cells. In the context of hepatocellular carcinoma (HCC), the HepG2 cell line is a valuable model. plos.orgmdpi.com While direct studies focusing on this compound in HepG2 cells are limited in the provided context, research on 17β-estradiol in these cells highlights the complex interplay between estrogens and cancer cell signaling. For example, 17β-estradiol has been shown to promote apoptosis in HepG2 cells through mechanisms involving oxidative stress and the phosphorylation of Foxo3a. nih.gov Furthermore, estrogens can antagonize the oncogenic actions of leptin in HepG2 cells by inhibiting proliferation and stimulating apoptosis. plos.org Given that this compound allows for the dissection of receptor-independent effects, its use in HepG2 and other cancer cell lines could help elucidate the non-genomic actions of estrogens in cancer biology.
In Vivo Animal Models
Animal models provide a more complex physiological system to validate the in vitro findings and to understand the systemic effects of this compound.
Models of Neurological Insults (e.g., transient focal ischemia/MCAO in rats)
In a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO), this compound has demonstrated significant neuroprotective effects. nih.gov When administered prior to the ischemic event, this compound led to a substantial reduction in lesion volume, comparable to the protection afforded by 17β-estradiol. nih.gov Specifically, both compounds resulted in an approximately 60-61% reduction in lesion size. nih.gov This finding is particularly important as it indicates that the protective effects of estrogens in the context of stroke can be achieved without engaging the hormonal activities associated with estrogen receptors, thereby avoiding potential feminizing side effects. nih.gov The MCAO model is a widely used and relevant model for studying ischemic stroke, and the positive results with this compound underscore its potential as a research tool for developing neuroprotective strategies. uconn.edu
| Animal Model | Type of Neurological Insult | Key Finding with this compound | Citation |
|---|---|---|---|
| Rat | Transient focal ischemia (MCAO) | A 61% reduction in lesion volume when administered before occlusion. | nih.gov |
Models for Studying Specific Biological Systems (e.g., central nervous system, vascular system)
The central nervous system (CNS) is a primary focus for research involving this compound, largely due to the well-documented neuroprotective effects of estrogens. nih.gov Animal models are crucial for understanding how these compounds affect the complex environment of the brain in both healthy and diseased states. unimi.it The ability of this compound to exert neuroprotection in vivo without significant estrogenic activity allows for the investigation of direct, non-receptor-mediated actions on neural tissue. nih.gov This is vital for developing therapies that can harness the neuroprotective benefits of estrogens without the associated hormonal side effects. nih.gov
In the vascular system, estrogens are known to have significant effects, including the modulation of vascular tone and response to injury. scielo.brnih.gov Animal models have been instrumental in elucidating these effects. nih.gov For example, estrogen has been shown to influence endothelial-dependent relaxation in various arteries. scielo.br While direct studies on this compound's impact on the vascular system are not detailed in the provided search results, its use in such models could help to isolate the non-receptor-mediated vascular effects of estrogens. This is relevant for understanding how estrogens contribute to cardiovascular health and disease, and for developing selective therapies. frontiersin.org
Advanced Research Methodologies for Studying this compound
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure the binding interactions between molecules in real-time. pnas.orgnih.govchemrxiv.org In the context of this compound, SPR is employed to characterize its binding kinetics with estrogen receptors (ERs), providing quantitative data on association (k_a_) and dissociation (k_d_) rates, and the equilibrium dissociation constant (K_D_). pnas.orgnih.govresearchgate.net
The unique stereochemistry of this compound, being the mirror image of 17β-estradiol, results in significantly different binding affinities for estrogen receptors. vulcanchem.com SPR studies can precisely quantify this difference. For instance, while 17β-estradiol exhibits high affinity for ERα and ERβ, this compound shows markedly lower affinity. vulcanchem.comwikipedia.org This is because the spatial arrangement of its hydroxyl groups at the 3 and 17 positions does not fit optimally into the classical ligand-binding pocket of the estrogen receptors. vulcanchem.com
Research using SPR has demonstrated that even subtle changes in a ligand's structure can dramatically alter binding kinetics. nih.govresearchgate.net Antagonists, for example, have been observed to have association rates that are up to 500-fold slower than agonists. pnas.orgnih.govresearchgate.net These kinetic details are vital for understanding the structure-activity relationship of steroid hormones and their enantiomers.
A typical SPR experiment involves immobilizing the estrogen receptor on a sensor chip. nih.govnih.gov A solution containing this compound is then flowed over the chip, and the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is monitored over time. This allows for the direct measurement of the binding and unbinding events. pnas.orgchemrxiv.org
Below is a table summarizing representative binding affinity data for various ligands to the estrogen receptor alpha (ERα), illustrating the comparative affinity of this compound.
| Ligand | Relative Binding Affinity (%) for ERα |
| 17β-Estradiol | 100 |
| This compound | 1.31–12.34 wikipedia.org |
| Diethylstilbestrol | 170 |
| Estrone | 10 |
| Estriol | 13 |
| Tamoxifen | 2.5 |
| Data is compiled from various sources for illustrative purposes. |
Fluorescence-based techniques are powerful tools for studying the dynamic interactions of ligands with their receptors within a cellular context. researchgate.netbmbreports.orgbmbreports.org These methods can visualize and quantify receptor localization, dimerization, and conformational changes upon ligand binding. nih.gov For this compound, these techniques help elucidate how its stereochemistry influences receptor behavior differently from the natural hormone.
Techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the dimerization of estrogen receptors (ERα and ERβ) in response to ligand binding. researchgate.netbmbreports.orgresearchgate.net In these assays, receptor subunits are tagged with donor and acceptor fluorophores. Upon ligand-induced dimerization, the fluorophores come into close proximity, resulting in a detectable FRET or BRET signal. researchgate.netnih.gov Studies using these methods can reveal whether this compound promotes or inhibits the formation of ER homo- and heterodimers. researchgate.net
Fluorescence polarization (FP) is another technique used to study ligand-receptor binding. bmbreports.orgnih.gov It measures the change in the rotational speed of a fluorescently labeled ligand upon binding to its receptor. nih.gov While larger molecules tumble slower in solution, leading to higher polarization, smaller, unbound ligands tumble faster, resulting in lower polarization. This method can be adapted to a competition assay format to determine the binding affinity of unlabeled ligands like this compound. bmbreports.orgnih.gov
Fluorescently-tagged ligands also allow for the direct visualization of receptor trafficking within the cell using fluorescence microscopy. nih.govnih.gov This can reveal whether this compound induces nuclear translocation of the estrogen receptor, a key step in the genomic signaling pathway. researchgate.netwikipedia.org
| Technique | Application in Studying this compound | Information Gained |
| FRET/BRET | Monitoring ER dimerization | Quantifies the ability of this compound to induce or inhibit receptor dimerization. researchgate.netresearchgate.net |
| Fluorescence Polarization (FP) | Measuring binding affinity | Determines the dissociation constant (K_d) of this compound for estrogen receptors. bmbreports.orgnih.gov |
| Fluorescence Microscopy | Visualizing receptor localization | Tracks the subcellular location of ERs in response to this compound treatment. nih.govnih.gov |
| Fluorescent Protein Tagging | Studying receptor dynamics | Allows for real-time observation of receptor expression, movement, and interactions in living cells. bmbreports.orgnih.gov |
Multi-omics approaches provide a holistic view of the cellular response to a specific stimulus by integrating data from different biological layers, such as the genome, transcriptome, proteome, and metabolome. In the context of this compound, these methodologies are invaluable for understanding its unique biological effects beyond simple receptor binding.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal the gene expression profile altered by this compound. While 17β-estradiol is known to regulate a wide array of genes through the classic genomic pathway involving estrogen response elements (EREs), this compound is reported to have less than 5% of the transcriptional activation efficacy of the native estrogen. vulcanchem.comresearchgate.net Transcriptomic analyses, using techniques like RNA sequencing (RNA-Seq), can identify the specific genes that are differentially regulated by this compound compared to 17β-estradiol, shedding light on its potential for non-genomic signaling or allosteric modulation. vulcanchem.comresearchgate.netdrugbank.com
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can provide insights into the metabolic consequences of this compound exposure. vulcanchem.com Chronic administration studies in rodent models have shown that this compound has distinct metabolic impacts compared to 17β-estradiol. For example, it has been associated with weight loss and has no significant effect on glucose tolerance, in contrast to the effects of the natural hormone. vulcanchem.com Metabolomic profiling can help to uncover the biochemical pathways that are altered by this compound, leading to these unique metabolic phenotypes.
| Omics Approach | Key Technology | Research Focus for this compound | Example Findings |
| Transcriptomics | RNA-Seq, Microarrays | Gene expression profiling in response to this compound treatment. | Identification of genes regulated independently of the classical ERE pathway. vulcanchem.com |
| Metabolomics | Mass Spectrometry, NMR | Analysis of metabolic changes induced by this compound. | Characterization of unique metabolic signatures associated with this compound's effects on weight and glucose metabolism. vulcanchem.com |
The accurate measurement and differentiation of steroid enantiomers like this compound from their natural counterparts are critical for research. acs.orgnumberanalytics.com Given that enantiomers have identical physical and chemical properties in an achiral environment, specialized analytical techniques are required for their separation and quantification. acs.org
Mass spectrometry (MS) , particularly when coupled with a chromatographic separation method, is a cornerstone for steroid analysis. conicet.gov.arnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS), are considered gold standard methods for their high sensitivity and specificity. conicet.gov.arnews-medical.netmdpi.com
For the specific challenge of separating enantiomers, chiral chromatography is essential. acs.orgtandfonline.comcapes.gov.br This involves using a chiral stationary phase (CSP) in the chromatography column that interacts differently with the two enantiomers, allowing for their separation prior to detection by MS. capes.gov.brnih.gov For instance, amylose (B160209) tris(3,5-dimethylphenylcarbamate) has been used as a CSP for the chiral separation of various steroids. capes.gov.br
Ion mobility-mass spectrometry (IM-MS) is another advanced technique that can differentiate isomers. acs.orgnih.gov In some cases, by forming non-covalent complexes with a chiral selector, it is possible to induce structural differences between enantiomers that can be detected by their different drift times in the ion mobility cell. acs.org
These analytical methods are crucial for pharmacokinetic studies of this compound, allowing researchers to track its absorption, distribution, metabolism, and excretion, and to distinguish it from endogenous estradiol (B170435).
| Analytical Technique | Principle | Application for this compound |
| Chiral GC-MS/LC-MS | Separation of enantiomers on a chiral column followed by mass spectrometric detection. conicet.gov.artandfonline.com | Quantification of this compound in biological samples and differentiation from 17β-estradiol. news-medical.netiacld.com |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in a gas-filled drift tube. acs.orgnih.gov | Potential for direct differentiation of enantiomers, often with the aid of a chiral modifier. acs.org |
| Supercritical Fluid Chromatography (SFC)-MS | Utilizes a supercritical fluid as the mobile phase for chiral separation. nih.gov | Efficient and rapid separation of steroid enantiomers. nih.gov |
Theoretical Frameworks and Future Research Directions for Ent Estradiol
Elucidating the Full Spectrum of Non-Canonical Steroid Actions
The classical model of steroid hormone action involves the binding of steroids to intracellular nuclear receptors, which then act as ligand-activated transcription factors to regulate gene expression. wikipedia.orgnih.govnih.govfrontiersin.org This genomic pathway typically occurs over hours to days. However, a growing body of evidence supports the existence of non-canonical, or non-genomic, signaling pathways that are initiated at the cell membrane and elicit rapid cellular responses within seconds to minutes. wikipedia.orgnih.govfrontiersin.orgplos.org These rapid actions are independent of gene transcription and are often mediated by membrane-associated steroid receptors, including classical estrogen receptors (ERα and ERβ) that are localized outside the nucleus, as well as G protein-coupled estrogen receptors like GPER (GPR30). nih.govfrontiersin.orgfrontiersin.orgmdpi.com
ent-Estradiol, the enantiomer of 17β-estradiol, serves as a critical tool in dissecting these non-canonical pathways. Due to its stereochemical configuration, this compound exhibits very weak binding affinity for classical nuclear estrogen receptors and lacks significant uterotrophic activity. wvu.edunih.gov Despite this, it demonstrates potent biological effects, particularly neuroprotection, that are comparable to or even greater than those of 17β-estradiol. wvu.eduahajournals.orgnih.gov This discrepancy strongly suggests that its mechanisms of action are largely independent of the classical genomic pathway and are instead mediated through non-canonical signaling.
Future research should focus on fully characterizing the non-canonical signaling cascades activated by this compound. This includes identifying the specific membrane receptors it interacts with and mapping the downstream intracellular signaling pathways. For instance, studies have implicated the activation of protein kinases such as MAPK/ERK and PI3K/Akt in the rapid, non-genomic effects of estrogens. nih.govfrontiersin.orgnih.govnih.gov Investigating whether this compound modulates these same pathways could provide a clearer understanding of its neuroprotective and other non-reproductive actions. The use of selective agonists and antagonists for receptors like GPER in conjunction with this compound treatment in various cell and animal models will be crucial in elucidating these mechanisms. frontiersin.orgplos.orgeneuro.orgplos.org
Conceptualizing Stereoisomerism in Mechanistic Biology and Research Tool Development
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. solubilityofthings.comtaylorandfrancis.comnumberanalytics.com This seemingly subtle difference can have profound implications for biological activity, as the interaction between a molecule and its biological target, such as a receptor or enzyme, is highly dependent on their respective shapes. solubilityofthings.comnumberanalytics.comsolubilityofthings.com Enantiomers, which are non-superimposable mirror images of each other, provide a powerful illustration of this principle. nih.govsolubilityofthings.com While they possess identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological effects in the chiral environment of a living organism. taylorandfrancis.comsolubilityofthings.com
The pair of this compound and its naturally occurring counterpart, 17β-estradiol, represents a classic example of how stereoisomerism can be leveraged as a research tool. nih.gov 17β-estradiol is a potent activator of the classical genomic pathway through its high-affinity binding to ERα and ERβ. nih.gov In contrast, this compound's "unnatural" configuration prevents it from effectively binding to these nuclear receptors. wvu.edunih.gov This fundamental difference allows researchers to isolate and study biological effects that are not mediated by traditional estrogen receptor-dependent gene transcription.
By comparing the effects of 17β-estradiol and this compound in the same experimental system, scientists can distinguish between classical genomic and non-canonical actions. If both enantiomers elicit a similar response, it strongly suggests that the effect is mediated through a non-genomic pathway. Conversely, if only 17β-estradiol is active, the classical genomic pathway is likely responsible. This conceptual framework has been instrumental in demonstrating that the neuroprotective effects of estrogens are not necessarily linked to their feminizing properties. wvu.eduahajournals.orgnih.gov Future development in this area could involve the synthesis of other steroid enantiomers to probe the mechanisms of other steroid hormones, further advancing our understanding of receptor-steroid interactions and signaling diversity. nih.gov
Advancing the Understanding of Neuroprotective Mechanisms Independent of Classical Estrogenic Signaling
A significant body of research has established the neuroprotective effects of estrogens in various models of neuronal injury, including cerebral ischemia and oxidative stress. ahajournals.orgnih.govucm.esplos.orgnih.govdtic.mil Initially, it was believed that these protective effects were mediated through the classical genomic actions of estrogen receptors. plos.orgresearchgate.netnih.gov However, the discovery that stereoisomers like 17α-estradiol and this compound, which have weak estrogenic activity, are also potent neuroprotectants challenged this assumption. wvu.eduahajournals.orgnih.govnih.gov These findings indicate that the neuroprotective actions of certain estrogens can be dissociated from their hormonal, feminizing effects. wvu.eduahajournals.org
This compound has been shown to be as effective as 17β-estradiol in protecting against neuronal damage in both in vitro and in vivo models. ahajournals.orgnih.gov For example, in human neuroblastoma cells, this compound was as effective as 17β-estradiol in increasing cell survival against hydrogen peroxide-induced toxicity. nih.gov The protective mechanisms were linked to the inhibition of lipid peroxidation, preservation of mitochondrial function, and maintenance of intracellular calcium homeostasis. nih.gov Importantly, the estrogen receptor antagonist fulvestrant (B1683766) (ICI 182,780) did not block these protective effects, further supporting an ER-independent mechanism. nih.gov
Future research should aim to precisely identify the molecular targets and signaling pathways responsible for this compound's neuroprotective effects. Potential areas of investigation include its interaction with membrane proteins and lipids, its antioxidant properties, and its ability to modulate intracellular signaling cascades that promote cell survival and inhibit apoptosis. nih.govnih.gov Understanding these mechanisms could lead to the development of novel neuroprotective therapies that harness the beneficial effects of estrogens on the brain without the associated hormonal side effects. ahajournals.org
Development of Novel Research Tools and Probes based on ent-Steroid Scaffolds
The unique properties of ent-steroids, particularly their ability to exert biological effects without significantly interacting with classical nuclear receptors, make them valuable scaffolds for the development of novel research tools and probes. nih.gov By chemically modifying the ent-steroid structure, it is possible to create molecules with enhanced specificity for non-genomic signaling pathways or to attach fluorescent tags for imaging studies.
Fluorescently labeled hormones are powerful tools for visualizing steroid uptake, transport, and subcellular localization in real-time. jenabioscience.com While fluorescently labeled 17β-estradiol has been used to study estrogen receptor dynamics, developing a fluorescent probe based on the this compound scaffold could offer distinct advantages. jenabioscience.comresearchgate.netacs.org Such a probe would allow for the specific visualization of non-genomic estrogen signaling pathways without the confounding influence of nuclear receptor binding. This could provide unprecedented insights into the membrane-initiated actions of estrogens and help to identify the specific cellular compartments and proteins involved in these rapid responses.
Furthermore, the ent-steroid scaffold could be used to design and synthesize novel pharmacological agents. By understanding the structure-activity relationships of this compound's non-genomic effects, it may be possible to create derivatives with improved potency, selectivity, and pharmacokinetic properties. These compounds could serve as highly specific research tools to probe the function of non-canonical steroid signaling in various physiological and pathological processes. Ultimately, this line of research could lead to the development of a new class of therapeutic agents that selectively target non-genomic pathways to achieve desired clinical outcomes, such as neuroprotection, without the risks associated with traditional hormone therapies. ahajournals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
